molecular formula C8H14O2S3 B13579971 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid

2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid

Cat. No.: B13579971
M. Wt: 238.4 g/mol
InChI Key: AYPYVRBJUOFBND-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with 1,3-dithiane-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its unique structure allows it to interact with enzymes and receptors, potentially influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid
  • 2-Methylsulfanyl-[1,3]dithiane
  • 2-[2-(Methylsulfanyl)ethyl]-3-oxobutanedioate

Uniqueness

2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C8H14O2S3

Molecular Weight

238.4 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)-1,3-dithiane-2-carboxylic acid

InChI

InChI=1S/C8H14O2S3/c1-11-6-3-8(7(9)10)12-4-2-5-13-8/h2-6H2,1H3,(H,9,10)

InChI Key

AYPYVRBJUOFBND-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(SCCCS1)C(=O)O

Origin of Product

United States

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